molecular formula C9H16N2O B2715298 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one CAS No. 21596-02-1

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one

Cat. No. B2715298
CAS RN: 21596-02-1
M. Wt: 168.24
InChI Key: XUEKMUYLXWGPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one” is represented by the formula C9H16N2O . The PubChem CID for this compound is 6497119 .

Scientific Research Applications

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one is related to a broad class of compounds known as benzodiazepines, which exhibit a range of biological activities. Research into benzodiazepine analogs, including various diazepine derivatives, has been ongoing to explore their therapeutic potentials beyond their well-known uses in anxiety and sleep disorders. This exploration is motivated by the possibility of finding new treatments for diseases currently without effective remedies.

Pyrrole-fused Compounds and Their Significance

The scientific research around compounds like 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one has focused on synthesizing new diazepine and 1,2,5-triazepine derivatives fused with five-membered nitrogen heterocycles. This research is vital because it could lead to the discovery of new medications for treating various diseases, including specific types of cancer and conditions caused by multiresistant pathogens. These pyrrole-fused compounds are particularly interesting due to their significant biological efficacy, highlighting their potential in pharmacological applications (Földesi, Volk, & Milen, 2018).

Environmental Impact and Treatment

The environmental occurrence and transformation of benzodiazepine derivatives, including diazepines, have been studied to understand their fate in water treatment processes. This research is crucial for assessing the environmental impact of these compounds and developing effective removal strategies during water treatment, ensuring the safety of water sources and ecosystems (Kosjek et al., 2012).

Safety and Hazards

The safety and hazards associated with “9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one” are not specified in the available resources. It is recommended to handle it with care and use it only for research purposes .

properties

IUPAC Name

9a-methyl-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9-5-4-8(12)11(9)7-3-2-6-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKMUYLXWGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one

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